molecular formula C20H20N2O3S B5485826 (2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid

(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid

Cat. No.: B5485826
M. Wt: 368.5 g/mol
InChI Key: RWEGWIMSGRLMHG-MDZDMXLPSA-N
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Description

(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a butan-2-yl substituent

Properties

IUPAC Name

(E)-4-[[4-(4-butan-2-ylphenyl)-3-cyano-5-methylthiophen-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-12(2)14-5-7-15(8-6-14)19-13(3)26-20(16(19)11-21)22-17(23)9-10-18(24)25/h5-10,12H,4H2,1-3H3,(H,22,23)(H,24,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEGWIMSGRLMHG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)/C=C/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a cyano group and a methyl group. The butan-2-yl substituent is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the formation of the enone structure through a Knoevenagel condensation reaction, where the amino group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the enone to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The cyano group and the enone structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Cyano-Substituted Compounds: Molecules with cyano groups attached to various aromatic or heterocyclic rings.

    Enone Compounds: Structures containing the enone functional group, which can undergo similar chemical reactions.

Uniqueness

(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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